molecular formula C9H15NO3 B2491991 Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate CAS No. 2361839-72-5

Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate

Cat. No.: B2491991
CAS No.: 2361839-72-5
M. Wt: 185.223
InChI Key: FQRXAIHABNSXAI-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is known for its stability and reactivity, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate typically involves the reaction of 5,5-dimethyl-2,4-dioxopiperidine with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the dimethyl groups, which confer increased steric hindrance and stability. This makes it a more robust scaffold for synthetic applications compared to its analogs .

Properties

IUPAC Name

methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2)4-6(7(11)13-3)5-10-8(9)12/h6H,4-5H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRXAIHABNSXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CNC1=O)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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